molecular formula C10H18O2S B1474784 (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol CAS No. 1690247-98-3

(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol

Cat. No.: B1474784
CAS No.: 1690247-98-3
M. Wt: 202.32 g/mol
InChI Key: IRKWUVJYMHFTPU-VXRWAFEHSA-N
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Description

(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H18O2S and its molecular weight is 202.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Cyclization and Oxetane Formation

Research has demonstrated that compounds similar to (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol, like 1-(2,3-Epoxypropyl)-1-cyclohexanol, undergo intramolecular cyclization when treated with a base in certain conditions, leading to the formation of oxetanes as the main products. This transformation is a key finding in the study of intramolecular reactions and compound stability, offering insights into the synthesis and behavior of cyclic organic compounds under different conditions (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Crystal Structure Analysis

The crystal structure of certain dimeric compounds structurally related to this compound has been analyzed, revealing intricate details about the molecular geometry, including the arrangement of substituents and the conformation of heterocyclic rings. These findings are crucial for understanding the three-dimensional arrangement of atoms in complex organic compounds and their implications for reactivity and physical properties (J. Hirschler, Berger, & Bolte, 1994).

Phase Transfer Catalysis Sulfanylation

Sulfanylation reactions of certain compounds, closely related to this compound, have been explored using phase transfer catalysis (PTC) methods. This research provides valuable data on the yields and diastereoselectivity of these reactions, contributing to a better understanding of the sulfanylation process and the stability of the resulting compounds, which is critical in organic synthesis and chemical manufacturing (B. Wladislaw et al., 2004).

Kinetic Resolution in Synthesis

Studies have compared kinetic and parallel kinetic resolutions of certain cyclopentane derivatives, closely resembling the structure of this compound, to efficiently synthesize enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research is significant for the field of chiral chemistry and the production of enantiomerically pure compounds, which have important applications in pharmaceuticals and fine chemicals (Stephen G Davies et al., 2003).

Properties

IUPAC Name

(1R,2R)-2-(oxolan-2-ylmethylsulfanyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2S/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-11H,1-7H2/t8?,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKWUVJYMHFTPU-VXRWAFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
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(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol

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